Amn082 dihydrochloride
Overview
Description
Mechanism of Action
Target of Action
AMN082 dihydrochloride, also known as N,N’-dibenzhydrylethane-1,2-diamine dihydrochloride, is a selective allosteric agonist for the metabotropic glutamate receptor 7 (mGluR7) . mGluR7 is a member of Group III metabotropic glutamate receptors, which are G-protein coupled receptors that mediate slower, longer-lasting effects through second messenger systems .
Mode of Action
This compound interacts with mGluR7 by binding to an allosteric site in the transmembrane domain . This interaction potently inhibits cAMP accumulation and stimulates GTPγS binding in recombinant cells and on membranes expressing mGluR7 . The EC50 values range from 64 to 290 nM .
Biochemical Pathways
The activation of mGluR7 by this compound leads to the inhibition of cAMP accumulation and stimulation of GTPγS binding . This modulation of second messenger systems can affect various downstream biochemical pathways, influencing neuronal functions .
Result of Action
The activation of mGluR7 by this compound has been associated with various molecular and cellular effects. For instance, it has been shown to induce mGluR7 receptor internalization in dissociated hippocampal neurons . In a study on rats after traumatic brain injury, AMN082 was found to attenuate glutamate receptor-associated neuronal apoptosis, thereby exerting a neuroprotective effect .
Biochemical Analysis
Biochemical Properties
Amn082 dihydrochloride potently inhibits cAMP accumulation and stimulates GTP binding in recombinant cells and on membranes expressing mGluR7 . It has an EC50 value of 64-290 nM . It is selective over other mGluR subtypes and selected ionotropic glutamate receptors up to 10 μM .
Cellular Effects
This compound has been shown to have neuroprotective effects in various models. For instance, it has been found to reduce neuronal apoptosis in rats after traumatic brain injury . It also modulates nucleus accumbens GABA and glutamate, but not dopamine, in rats .
Molecular Mechanism
The molecular mechanism of this compound involves its selective allosteric agonism of the mGluR7 . This leads to the inhibition of cAMP accumulation and stimulation of GTP binding . It mimics the effect of glutamate, thereby influencing the signaling pathways associated with this neurotransmitter .
Temporal Effects in Laboratory Settings
In a study investigating the effects of this compound over time, it was found that the compound produced antidepressant-like activity and receptor occupancy at SERT up to 4 hours post-dose . At this time point, Amn082 is significantly reduced in brain and plasma while the concentration of its major metabolite continues to increase in the brain .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with dosage. For instance, oral or intrastriatal administration of this compound at doses of 0.1, 0.5, and 5 mg/kg has been shown to reverse haloperidol-induced catalepsy in rats . Higher doses of this compound (10 and 20 mg/kg) have no effect on the same models of Parkinson’s disease .
Transport and Distribution
It is known that the compound is orally active and brain penetrant , suggesting that it can cross the blood-brain barrier and distribute within the central nervous system.
Subcellular Localization
Given its role as an allosteric agonist of mGluR7, it is likely to be localized at the cell membrane where mGluR7 is expressed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AMN 082 dihydrochloride involves the combination of N,N’-bis(diphenylmethyl)ethane-1,2-diamine with two molar equivalents of hydrochloric acid . The reaction conditions typically require gentle warming and ultrasonic treatment to ensure proper solubility and reaction completion .
Industrial Production Methods
Industrial production methods for AMN 082 dihydrochloride are not extensively documented. the compound is synthesized in laboratories for research purposes, and the process involves standard organic synthesis techniques, including the use of appropriate solvents and purification methods such as recrystallization .
Chemical Reactions Analysis
Types of Reactions
AMN 082 dihydrochloride primarily undergoes substitution reactions due to the presence of the diamine functional group. It can also participate in complex formation with various metal ions .
Common Reagents and Conditions
Common reagents used in the reactions involving AMN 082 dihydrochloride include hydrochloric acid, organic solvents like dimethyl sulfoxide (DMSO), and ethanol . The reactions are typically carried out under mild conditions with gentle warming and ultrasonic treatment to enhance solubility .
Major Products Formed
The major products formed from the reactions of AMN 082 dihydrochloride include its hydrochloride salt and various metal complexes, depending on the reagents and conditions used .
Scientific Research Applications
AMN 082 dihydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Some of its key applications include:
Neuroscience Research: As a selective mGluR7 agonist, AMN 082 dihydrochloride is used to study the role of mGluR7 in the central nervous system, including its effects on neurotransmitter release and synaptic plasticity.
Pharmacology: The compound is used to investigate the pharmacological effects of mGluR7 activation, including its potential antidepressant and anxiolytic effects
Drug Development: AMN 082 dihydrochloride serves as a lead compound for the development of new drugs targeting mGluR7, which may have therapeutic potential for various neurological and psychiatric disorders
Biochemical Studies: The compound is used in biochemical assays to study the binding and activation of mGluR7, as well as its downstream signaling pathways
Comparison with Similar Compounds
AMN 082 dihydrochloride is unique in its selectivity for mGluR7, distinguishing it from other metabotropic glutamate receptor agonists . Similar compounds include:
L-AP4 (L-2-amino-4-phosphonobutyric acid): A non-selective agonist for group III mGluRs, including mGluR4, mGluR6, mGluR7, and mGluR8.
DCG-IV (2S,2’R,3’R)-2-(2’,3’-dicarboxycyclopropyl)glycine: A selective agonist for group II mGluRs, including mGluR2 and mGluR3.
LY354740 (1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid: A selective agonist for group II mGluRs.
AMN 082 dihydrochloride’s selectivity for mGluR7 makes it a valuable tool for studying the specific functions and therapeutic potential of this receptor subtype .
Properties
CAS No. |
97075-46-2 |
---|---|
Molecular Formula |
C28H29ClN2 |
Molecular Weight |
429.0 g/mol |
IUPAC Name |
N,N'-dibenzhydrylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C28H28N2.ClH/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)29-21-22-30-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20,27-30H,21-22H2;1H |
InChI Key |
OQWHMBBNPNSOAZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NCCNC(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NCCNC(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Appearance |
Solid powder |
Pictograms |
Irritant; Environmental Hazard |
Synonyms |
AMN 082; AMN-082; AMN082; N,N'-bis[di(phenyl)methyl]ethane-1,2-diamine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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